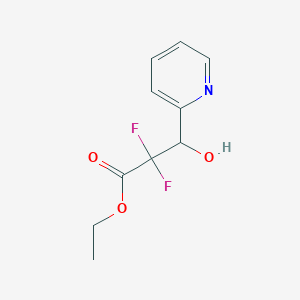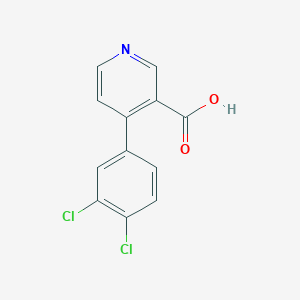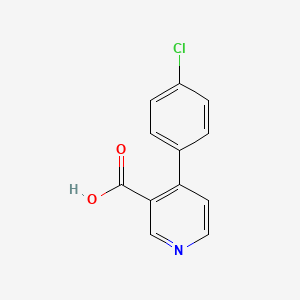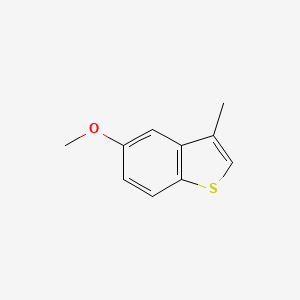
Tetramethylammonium ferricyanide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium ferricyanide, 97% (TMAFC) is an organic compound that is used as a reagent in various scientific research applications. It is an anion of ferricyanide with the chemical formula C4H12N2Fe(CN)6. The compound is a strong oxidizing agent and is used in a variety of laboratory experiments, including those related to the synthesis of organic compounds and the study of biochemical and physiological effects. In
Scientific Research Applications
Tetramethylammonium ferricyanide, 97% is used as a reagent in a variety of laboratory experiments, including those related to the synthesis of organic compounds and the study of biochemical and physiological effects. The compound is a strong oxidizing agent, and can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In addition, Tetramethylammonium ferricyanide, 97% has been used in the synthesis of a variety of other organic compounds, such as amides, esters, and nitriles. The compound has also been used in the study of biochemical and physiological effects, such as the effect of heavy metals on enzymes, and the effect of drugs on cells.
Mechanism of Action
Tetramethylammonium ferricyanide, 97% is a strong oxidizing agent, and its mechanism of action is based on its ability to transfer electrons from a reducing agent to an oxidizing agent. The compound reacts with the reducing agent to form an oxidized product and a reduced product. The reaction is represented as follows:
Reducing Agent + Tetramethylammonium ferricyanide, 97% → Oxidized Product + Reduced Product
The oxidizing and reducing agents in this reaction can be organic or inorganic compounds, and the reaction can take place in either an acidic or basic environment.
Biochemical and Physiological Effects
Tetramethylammonium ferricyanide, 97% has been used in the study of biochemical and physiological effects, such as the effect of heavy metals on enzymes, and the effect of drugs on cells. The compound has been found to be toxic to some bacteria and fungi, and has been used as a preservative in some foods. In addition, the compound has been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines in the body.
Advantages and Limitations for Lab Experiments
Tetramethylammonium ferricyanide, 97% is a strong oxidizing agent, and is relatively easy to synthesize. The compound is stable in both acidic and basic environments, and can be used in a variety of laboratory experiments. However, the compound is toxic and should be handled with caution. In addition, the compound should be stored in a cool, dry place, and should not be exposed to light or heat.
Future Directions
The potential future directions for Tetramethylammonium ferricyanide, 97% include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into the synthesis of the compound, as well as its potential applications in other fields, such as catalysis and materials science, is warranted. Finally, further research into the potential toxic effects of the compound is necessary in order to ensure its safe use in laboratory experiments.
Synthesis Methods
Tetramethylammonium ferricyanide, 97% can be synthesized by reacting ferricyanide with tetramethylammonium hydroxide. This reaction takes place in an aqueous solution, and the product is Tetramethylammonium ferricyanide, 97% in its anionic form. The reaction can be represented as follows:
Fe(CN)6^3- + C4H12N2OH → C4H12N2Fe(CN)6 + OH^-
The reaction requires the use of a strong base such as sodium hydroxide or potassium hydroxide, and the product can be isolated by filtering the aqueous solution.
properties
IUPAC Name |
iron(3+);tetramethylazanium;hexacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H12N.6CN.Fe/c3*1-5(2,3)4;6*1-2;/h3*1-4H3;;;;;;;/q3*+1;6*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNZJVUJDHSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36FeN9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)